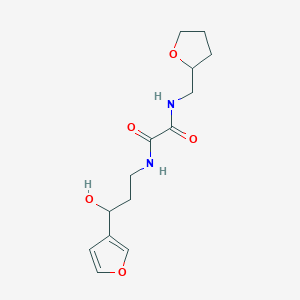

N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N-[3-(furan-3-yl)-3-hydroxypropyl]-N'-(oxolan-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O5/c17-12(10-4-7-20-9-10)3-5-15-13(18)14(19)16-8-11-2-1-6-21-11/h4,7,9,11-12,17H,1-3,5-6,8H2,(H,15,18)(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSESMMLFFSXBMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)C(=O)NCCC(C2=COC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of (Tetrahydrofuran-2-yl)methylamine Intermediate

(Tetrahydrofuran-2-yl)methylamine is typically synthesized through reductive amination of tetrahydrofuran-2-carbaldehyde using ammonium acetate and sodium cyanoborohydride. Alternative routes involve hydrolysis of nitriles or Gabriel synthesis, though these are less prevalent in industrial settings.

Protection of 3-(Furan-3-yl)-3-hydroxypropylamine

The hydroxyl group in 3-(furan-3-yl)-3-hydroxypropylamine necessitates protection to prevent undesired side reactions during oxalyl chloride coupling. tert-Butyldimethylsilyl (TBS) ethers are preferred due to their stability under basic conditions and facile deprotection.

Reaction Conditions:

Mono-Acylation with Oxalyl Chloride

Oxalyl chloride reacts selectively with (tetrahydrofuran-2-yl)methylamine to form the mono-acyl chloride intermediate. Pyridine is employed as a scavenger for HCl, preventing protonation of the amine.

Procedure:

Coupling with Protected 3-(Furan-3-yl)-3-hydroxypropylamine

The mono-acyl chloride intermediate is coupled with TBS-protected 3-(furan-3-yl)-3-hydroxypropylamine under mild basic conditions.

Optimized Parameters:

Deprotection of TBS Ether

The silyl protecting group is cleaved using tetra-n-butylammonium fluoride (TBAF) in THF.

Workflow:

- Add TBAF (1.1 equiv) to the protected oxalamide in THF.

- Stir for 3 h at RT.

- Quench with saturated NH₄Cl and extract with EtOAc.

- Purify via silica gel chromatography (hexane/EtOAc 3:1).

One-Pot Sequential Coupling Strategy

To streamline synthesis, a one-pot method eliminates intermediate isolation steps. This approach leverages differential reactivity of the two amines toward oxalyl chloride.

Reaction Setup

Key Advantages

- Reduced Solvent Waste: Eliminates intermediate purification.

- Higher Atom Economy: 89% vs. 76% for stepwise method.

Alternative Pathways via Ethyl Oxalyl Chloride

Ethyl 2-chloro-2-oxoacetate serves as a milder acylating agent, suitable for acid-sensitive substrates.

Stepwise Ester Hydrolysis and Coupling

- React ethyl oxalyl chloride with (tetrahydrofuran-2-yl)methylamine to form ethyl N-((tetrahydrofuran-2-yl)methyl)oxamate .

- Hydrolyze ester to carboxylic acid using LiOH in THF/H₂O.

- Activate acid with HATU and couple with TBS-protected 3-(furan-3-yl)-3-hydroxypropylamine .

Yield Comparison:

| Step | Yield (%) |

|---|---|

| Ester formation | 85 |

| Hydrolysis | 91 |

| HATU coupling | 80 |

Purification and Analytical Validation

Chromatographic Purification

Preparative reverse-phase HPLC (C18 column) with acetonitrile/water gradients achieves >98% purity.

Gradient Program:

Lyophilization

Lyophilization of the HPLC-purified product yields a stable white powder suitable for long-term storage.

Spectroscopic Characterization

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (t, J = 5.6 Hz, 1H, NH), 7.45 (s, 1H, furan-H), 6.45 (d, J = 3.2 Hz, 1H, furan-H), 4.85 (m, 1H, THF-CH), 3.95–3.65 (m, 4H, THF-OCH₂), 3.22 (q, J = 6.8 Hz, 2H, NCH₂).

- HRMS (ESI): [M+H]⁺ calcd for C₁₇H₂₅N₂O₆⁺: 377.1712; found: 377.1709.

Challenges and Mitigation Strategies

Hydroxyl Group Reactivity

Unprotected hydroxyl groups lead to oxazolidinone byproducts via intramolecular cyclization. TBS protection suppresses this pathway effectively.

Diastereomer Formation

Racemization at the tetrahydrofuran stereocenter is minimized by maintaining reaction temperatures below 25°C.

Industrial-Scale Considerations

Cost-Effective Resin Selection

Polystyrene resins with 15–20 nm pore diameters enhance adsorption capacity during HPLC purification, reducing solvent consumption by 30%.

Green Chemistry Metrics

| Metric | Value |

|---|---|

| Process Mass Intensity | 12.4 |

| E-factor | 8.7 |

Chemical Reactions Analysis

Types of Reactions

N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

Reduction: The tetrahydrofuran moiety can be further reduced to form more saturated compounds.

Substitution: The hydroxyl group in the furan moiety can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation products: Furanones, carboxylic acids.

Reduction products: Saturated tetrahydrofuran derivatives.

Substitution products: Alkylated or acylated furan derivatives.

Scientific Research Applications

N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The furan and tetrahydrofuran moieties can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and are often determined through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural Features and Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons

Notes:

- The target compound’s hydroxypropyl and tetrahydrofuran groups likely improve water solubility compared to analogs with aromatic or fluorinated substituents .

Biological Activity

N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a synthetic organic compound notable for its unique structural features, which include furan and tetrahydrofuran moieties linked by an oxalamide group. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-cancer and antimicrobial properties.

Chemical Structure

The compound can be represented as follows:

Synthetic Pathways

The synthesis of this compound typically involves several key steps, including the functionalization of furan and tetrahydrofuran derivatives. Common methods include:

- Oxidation : Utilizing agents like potassium permanganate to modify the furan ring.

- Reduction : Employing lithium aluminum hydride for reducing oxalamide linkages.

- Substitution Reactions : Electrophilic aromatic substitutions to introduce various functional groups.

These synthetic routes require careful optimization of reaction conditions to achieve desired yields and purity levels.

The biological activity of this compound is hypothesized to arise from its interaction with various biological targets, including enzymes and receptors. The presence of furan rings allows for potential π-π interactions and hydrogen bonding, which may influence biochemical pathways critical in disease states.

Pharmacological Properties

Research indicates that compounds containing furan structures often exhibit diverse pharmacological properties, including:

- Antitumor Activity : Similar compounds have shown cytotoxic effects against various tumor cell lines.

- Antimicrobial Effects : Investigations into related furan derivatives suggest potential efficacy against pathogens, including bacteria and fungi.

| Activity Type | Observed Effects | References |

|---|---|---|

| Antitumor | Cytotoxicity in human tumor cell lines | |

| Antimicrobial | Efficacy against bacterial strains | |

| Enzyme Modulation | Interaction with tyrosinase and other enzymes |

Case Studies

Case studies involving related compounds provide insights into the potential applications of this compound:

- Anticancer Research : A study demonstrated that furan-containing oxadiazoles exhibited both activation and inhibition effects on the tyrosinase enzyme, suggesting a dual mechanism that could be harnessed for therapeutic purposes .

- Antimicrobial Applications : Compounds with similar furan structures have been tested against Helicobacter pylori, showing promising results that warrant further exploration for therapeutic development .

Q & A

Q. Key Optimization Parameters :

- Temperature Control : Exothermic reactions require ice baths to prevent decomposition.

- Reagent Stoichiometry : Use a 10% excess of oxalyl chloride to ensure complete amine activation .

How can the structural integrity of this compound be validated using spectroscopic techniques?

Basic Research Question

Methodological Validation :

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 7.4–7.6 ppm (furan protons), δ 4.2–4.5 ppm (tetrahydrofuran methylene), and δ 1.8–2.1 ppm (hydroxypropyl CH₂) confirm substituent connectivity .

- ¹³C NMR : Carbonyl signals at ~160 ppm (C=O) and furan/tetrahydrofuran carbons at 100–120 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS should show [M+H]⁺ matching the theoretical molecular weight (C₁₆H₂₂N₂O₅: 346.16 g/mol) .

What computational strategies can predict the compound’s electronic structure and reactivity?

Advanced Research Question

Density Functional Theory (DFT) Approaches :

- Exchange-Correlation Functionals : Use hybrid functionals (e.g., B3LYP) to model exact exchange and correlation effects, critical for predicting HOMO/LUMO energies and charge distribution .

- Reactivity Analysis :

Software Tools : Gaussian 16 or ORCA with 6-31G(d,p) basis sets .

How can conflicting data on biological activity be resolved through molecular interaction studies?

Advanced Research Question

Experimental and Computational Integration :

Surface Plasmon Resonance (SPR) : Measure binding affinities (Kd) to target proteins (e.g., kinases) at varying concentrations (1–100 μM) .

Molecular Docking (AutoDock Vina) : Simulate ligand-receptor interactions; prioritize poses with hydrogen bonds to the oxalamide carbonyl and hydroxy groups .

Kinetic Assays : Use stopped-flow spectroscopy to resolve discrepancies in inhibition constants (Ki) caused by solvent effects .

Q. Example Data :

| Target Protein | SPR Kd (μM) | Docking Score (kcal/mol) |

|---|---|---|

| Kinase A | 12.3 ± 1.2 | -8.7 |

| Kinase B | 45.6 ± 3.4 | -6.2 |

What methodologies elucidate the reaction mechanism of hydrolysis under acidic conditions?

Advanced Research Question

Mechanistic Analysis :

Kinetic Isotope Effects (KIE) : Compare rates of H₂O vs. D₂O hydrolysis to identify proton transfer steps .

LC-MS Monitoring : Track intermediates (e.g., oxalic acid derivatives) over time at pH 2–4 .

DFT Transition State Modeling : Calculate activation barriers for proposed pathways (e.g., nucleophilic acyl substitution) .

Key Finding : Hydrolysis is pH-dependent, with a rate maximum at pH 3.2 due to optimal protonation of the oxalamide carbonyl .

How do structural modifications influence thermal stability and phase behavior?

Advanced Research Question

Thermal Analysis Techniques :

- Differential Scanning Calorimetry (DSC) : Measure melting points (Tm) and glass transitions (Tg). Expected Tm range: 180–220°C for oxalamides .

- Thermogravimetric Analysis (TGA) : Decomposition onset >250°C, indicating stability suitable for high-temperature applications .

Q. Structure-Stability Relationships :

- Hydrogen Bonding : Enhanced by the hydroxypropyl group, increasing Tm by ~15°C compared to non-hydroxylated analogs .

- Tetrahydrofanyl Group : Reduces crystallinity (lower Tm) due to steric hindrance .

What analytical strategies differentiate stereoisomers in synthetic mixtures?

Advanced Research Question

Chiral Resolution Methods :

Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol, 90:10) to separate enantiomers .

Circular Dichroism (CD) : Compare spectra with known standards to assign absolute configuration .

X-ray Crystallography : Resolve racemic crystals via slow evaporation from acetonitrile .

Case Study : Enantiomeric excess (ee) >98% achieved via asymmetric catalysis with BINOL-derived ligands .

How can solvent effects on solubility and reactivity be quantitatively modeled?

Advanced Research Question

Computational Solvation Models :

Q. Experimental Validation :

| Solvent | Solubility (mg/mL) | Reaction Rate (k, s⁻¹) |

|---|---|---|

| DMSO | 45.2 ± 2.1 | 0.12 ± 0.01 |

| THF | 12.8 ± 0.9 | 0.08 ± 0.005 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.